molecular formula C10H16O2 B13250471 Spiro[2.6]nonane-4-carboxylic acid

Spiro[2.6]nonane-4-carboxylic acid

Cat. No.: B13250471
M. Wt: 168.23 g/mol
InChI Key: GNECTEZVAHVONR-UHFFFAOYSA-N
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Description

General Context of Spirocyclic Compounds in Contemporary Chemical Research

Spirocyclic compounds, characterized by two or more rings linked by a single common atom, are gaining significant traction in modern chemical research, particularly in the realm of medicinal chemistry. tandfonline.comnih.gov For many years, research and development in drug discovery were often characterized by the synthesis of flat, aromatic structures. However, the last two decades have seen a paradigm shift, with increasing interest in molecules that possess greater three-dimensionality. nih.gov This shift is driven by the observation that a higher fraction of sp3-hybridized carbon atoms in a molecule generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com

Spirocyclic scaffolds are inherently three-dimensional and are known to enhance properties such as solubility and metabolic stability while decreasing lipophilicity when compared to their non-spirocyclic counterparts. tandfonline.combldpharm.com The rigid nature of the spirocyclic system can also lock a molecule's conformation, which can lead to better binding affinity and selectivity for biological targets. tandfonline.com This has resulted in a surge in the number of approved drugs and clinical candidates containing spirocyclic motifs. nih.govresearchgate.netdndi.org Furthermore, these unique structural features make spirocyclic compounds valuable tools in the development of new materials and in the synthesis of complex natural products. nih.govresearchgate.net

Structural Significance of the Spiro[2.6]nonane System in Organic Chemistry

The spiro[2.6]nonane system is a bicyclic structure where a cyclopropane (B1198618) ring and a cycloheptane (B1346806) ring are joined at a single carbon atom. This specific combination of a small, highly strained three-membered ring and a larger, more flexible seven-membered ring imparts unique conformational properties and reactivity to the molecule. The cyclopropane ring introduces significant ring strain, which can influence the electronic properties and reactivity of adjacent functional groups.

The spirocyclic nature of this system provides a rigid framework with a well-defined three-dimensional orientation of substituents. tandfonline.com The bond lengths and angles around the spiro atom are distinct from those in simple carbocyclic systems. For instance, in related spiro compounds, the bond lengths involving the spiro carbon can be elongated. mdpi.com This structural rigidity is a key feature exploited in areas like drug design, where precise positioning of molecular fragments is crucial for interaction with biological targets. tandfonline.com The spiro[2.6]nonane framework serves as a versatile scaffold for the synthesis of more complex molecules with controlled stereochemistry.

Positioning of Spiro[2.6]nonane-4-carboxylic acid within Carboxylic Acid Chemistry

This compound introduces a carboxylic acid functional group onto the spiro[2.6]nonane scaffold. The carboxylic acid moiety is a fundamental functional group in organic chemistry and is present in a wide array of biologically active molecules. scispace.com However, the presence of a carboxylic acid can sometimes lead to undesirable pharmacokinetic properties. researchgate.net

The incorporation of the carboxylic acid into the rigid, three-dimensional spiro[2.6]nonane framework can modulate its acidic and lipophilic character. The unique electronic environment created by the adjacent cyclopropane ring can influence the pKa of the carboxylic acid. The defined spatial arrangement of the spiro scaffold can also be used to orient the carboxylic acid group for specific interactions, for instance, as a key binding element in a pharmacophore. tandfonline.com The use of spirocyclic carboxylic acids as building blocks allows for the synthesis of novel compounds with potentially improved biological activity and pharmacokinetic profiles. nih.govacs.org

Overview of Research Trajectories for Spirocyclic Carboxylic Acids

Research into spirocyclic carboxylic acids is a burgeoning field with several promising trajectories. A major focus is within medicinal chemistry, where these compounds are being explored as novel therapeutic agents. nih.govacs.orgnih.gov The ability of the spirocyclic scaffold to improve drug-like properties is a significant driver of this research. bldpharm.comnih.gov Scientists are actively developing new synthetic methodologies to access a wider variety of functionalized spirocyclic systems in an efficient and stereoselective manner. researchgate.netresearchgate.net

Another key research direction is the use of spirocyclic carboxylic acids as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological or chemical properties to a chemical compound. researchgate.net By replacing a known active fragment with a spirocyclic carboxylic acid, researchers can fine-tune the properties of a molecule to enhance its efficacy, selectivity, and pharmacokinetic profile. researchgate.net The exploration of the unique conformational constraints of these systems continues to be a subject of interest for understanding fundamental principles of stereochemistry and reactivity. researchgate.netacs.org The development of spirocyclic compounds with applications in materials science and catalysis is also an emerging area of investigation.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H16O2PubChem nih.gov
Molecular Weight168.23 g/mol PubChem nih.gov
XLogP3-AA2.1PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov
Exact Mass168.115029749 DaPubChem nih.gov
Monoisotopic Mass168.115029749 DaPubChem nih.gov
Topological Polar Surface Area37.3 ŲPubChem nih.gov
Heavy Atom Count12PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[2.6]nonane-9-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H,11,12)

InChI Key

GNECTEZVAHVONR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Spiro 2.6 Nonane 4 Carboxylic Acid and Analogous Structures

Strategies for Spirocyclic Core Construction in the Spiro[2.6]nonane Framework

The creation of the spiro[2.6]nonane skeleton, which consists of a cyclopropane (B1198618) ring and a cycloheptane (B1346806) ring sharing a single carbon atom, relies on key ring-forming reactions. These strategies can be adapted to introduce functional groups, such as a carboxylic acid at the C4 position, either before or after the formation of the spirocyclic core.

Intramolecular Cyclization Approaches

Intramolecular reactions are powerful tools for constructing cyclic and spirocyclic systems as they are often entropically favored. By tethering the reacting functional groups within a single molecule, the probability of the desired ring-closing event is significantly increased.

Ring-closing metathesis (RCM) has emerged as a highly versatile and reliable method for the synthesis of a wide array of unsaturated cyclic and spirocyclic compounds under mild conditions. arkat-usa.orgumich.edu The reaction typically involves an acyclic diene precursor which, in the presence of a transition metal catalyst (most commonly ruthenium-based), undergoes an intramolecular olefin metathesis to form a cyclic alkene and a small volatile alkene, such as ethylene, which drives the reaction forward.

For the construction of spiro[2.6]nonane analogs, a suitable precursor would be a cycloheptanone (B156872) derivative substituted at the alpha-position with two alkenyl chains. The RCM reaction of this diallylated precursor would then generate the spiro-fused ring system. The general applicability of this method has been demonstrated in the synthesis of various spiro-annulated systems. arkat-usa.org

Key to the success of RCM is the choice of catalyst. The development of well-defined ruthenium alkylidene complexes, such as Grubbs' and Hoveyda-Grubbs' catalysts, has greatly expanded the scope of RCM, allowing for the cyclization of sterically hindered or electronically deactivated olefins. rsc.org

Table 1: Examples of RCM in the Synthesis of Spirocyclic Compounds This table is illustrative of the RCM strategy and does not depict the specific synthesis of Spiro[2.6]nonane-4-carboxylic acid.

Starting Material Type Catalyst Product Ring System Yield (%) Reference
Diallyl malonate derivative Grubbs' 1st Gen Spiro[4.4]nonadiene 92% arkat-usa.org
Diallylated cyclohexanedione Grubbs' 1st Gen Spiro[4.5]decenone 94% arkat-usa.org

This methodology offers a pathway to spirocyclic frameworks with an endocyclic double bond, which can be further functionalized, for instance, via hydrogenation to the saturated spiro[2.6]nonane skeleton or other transformations to introduce the desired carboxylic acid group.

Nucleophilic cyclization is a fundamental strategy for ring formation, involving the intramolecular attack of a nucleophile on an electrophilic center. In the context of spirocycle synthesis, this often involves forming one of the rings by closing onto a pre-existing cyclic structure.

One approach involves a tandem reaction sequence, such as a rhodium(II)-catalyzed O–H insertion followed by a base-promoted intramolecular nucleophilic substitution to afford spiroheterocycles. beilstein-journals.org Another powerful method is the asymmetric bromolactonization of α-allyl carboxylic acids, which proceeds via a cyclic bromonium ion intermediate that is trapped intramolecularly by the carboxylic acid nucleophile to generate α-spiro-γ-lactones. nii.ac.jp

Radical-mediated cyclizations also provide an effective route. For instance, tributyltin hydride (nBu3SnH)-mediated cyclization of precursors containing a radical acceptor and a tethered radical source can lead to the formation of spiro heterocycles. researchgate.net Furthermore, oxidative nucleophilic aromatic substitution has been shown to effect the intramolecular cyclization of phenols bearing prenyl groups, using the π-system of the prenyl group as the nucleophile to form fused ring systems. rsc.org These varied examples underscore the flexibility of intramolecular nucleophilic cyclizations in constructing complex spirocyclic architectures.

Acid-catalyzed cyclizations are frequently used to construct cyclic systems, often proceeding through cationic intermediates such as carbocations or acylium ions. This strategy has been effectively applied in the synthesis of spirocyclic natural products and pharmaceuticals. nih.govmdpi.com

A relevant example is the acid-catalyzed lactonization used in the synthesis of the drug spironolactone. In this multi-step synthesis, a propionic acid side chain is cyclized onto a steroid core upon treatment with p-toluenesulfonic acid, forming a spirocyclic γ-lactone. nih.gov This type of intramolecular Friedel-Crafts acylation or related cationic cyclization could be envisioned for the synthesis of a spiro[2.6]nonane-4-one precursor from a suitably substituted cyclopropane derivative bearing a tethered carboxylic acid or its derivative. The resulting ketone could then be further elaborated to the target carboxylic acid.

While specific examples of hydroamination for the direct synthesis of the spiro[2.6]nonane framework are not prevalent in the literature, this reaction, involving the intramolecular addition of an N-H bond across a carbon-carbon multiple bond, remains a viable strategy for constructing nitrogen-containing spirocycles.

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions are powerful reactions that can rapidly build molecular complexity by forming two new bonds and a new ring in a single step. These reactions are crucial for the synthesis of various cyclic and spirocyclic frameworks.

The [2+2] cycloaddition is the primary method for synthesizing four-membered cyclobutane (B1203170) rings. nih.gov This reaction typically occurs between two alkene components, either photochemically or thermally, to form a cyclobutane ring. While the spiro[2.6]nonane core contains a cyclopropane (three-membered) ring, the [2+2] cycloaddition is a key strategy for constructing analogous spiro systems containing a spiro-fused cyclobutane, such as spiro[3.6]decane derivatives.

These reactions can be performed intramolecularly or intermolecularly. For instance, the total synthesis of complex natural products containing a cyclobutane motif often relies on a key [2+2] cycloaddition step to construct the strained four-membered ring. nih.govresearchgate.net A typical intermolecular approach would involve the reaction of a methylenecycloheptane (B3050315) with an activated alkene, such as a ketene or enone, to generate the spiro[3.6]decane skeleton. The functional groups on the alkene partner can be chosen to facilitate subsequent conversion to a carboxylic acid.

Other Cycloaddition Pathways

Beyond the more common cycloaddition strategies, other pathways have been explored for the synthesis of spirocyclic systems, which can be adapted for the construction of the spiro[2.6]nonane framework. These methods often involve the formation of one of the rings in a spiro-fused manner onto a pre-existing carbocycle.

One notable approach involves the reaction of magnesium cyclopropylidenes with phenolates or naphtholates, which has been successfully employed in the synthesis of spiro[2.6]nonadienones elsevierpure.com. This method, while yielding an unsaturated analogue, provides a key entry into the spiro[2.6]nonane core. The reaction proceeds via the generation of a magnesium carbenoid from a sulfoxide-magnesium exchange reaction, which then reacts with the phenolate to form the spirocyclic ketone.

EntryPhenolate/NaphtholateCyclopropylidene PrecursorProductYield (%)
1Lithium 2-naphtholate1-Chloro-1-(p-tolylsulfinyl)cyclopropaneSpiro[cyclopropane-1,1'-naphthalen]-2'(1'H)-one82
2Lithium phenolate1-Chloro-1-(p-tolylsulfinyl)cyclopropaneSpiro[2.6]nonadienone derivative65

This table presents data for the synthesis of spiro[2.6]nonadienone, an unsaturated analog of the spiro[2.6]nonane scaffold.

Furthermore, [3+2] cycloaddition reactions represent a powerful tool for the construction of five-membered rings, and this strategy can be envisioned for the synthesis of spiro[2.6]nonane precursors. For instance, the reaction of a cycloheptylidene-containing dipolarophile with a suitable three-atom component could lead to a spirocyclic intermediate that can be further elaborated to the desired carboxylic acid.

Rearrangement Reactions for Spiro[2.6]nonane Scaffolds

Rearrangement reactions offer an elegant and often efficient way to construct complex molecular architectures, including spirocycles. These transformations typically involve the migration of a carbon-carbon bond to form a more stable intermediate, driving the formation of the desired spirocyclic framework.

The Pinacol (B44631) rearrangement and its semi-pinacol variants are classic organic reactions that have been effectively utilized in the synthesis of spiro compounds ijfmr.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. In the context of spiro[2.6]nonane synthesis, a suitably substituted cycloheptane derivative bearing a diol adjacent to a cyclopropyl group, or a precursor that can generate a carbocation at this position, could undergo a pinacol-type rearrangement to furnish the spiro[2.6]nonane skeleton.

A general representation of a semi-pinacol rearrangement for the synthesis of a spirocycle is shown below:

Starting MaterialReaction ConditionsProductKey Feature
1-(1-hydroxycyclobutyl)cycloalkanolAcid catalysis (e.g., H₂SO₄)Spiro[4.n]alkanoneRing expansion
1-(1-hydroxycycloheptyl)cyclopropanolLewis or Brønsted acidSpiro[2.6]nonan-4-oneFormation of spiro[2.6]nonane core

This table provides a generalized scheme for the application of Pinacol-type rearrangements in the synthesis of spiro compounds.

Oxidative ring expansion reactions provide another strategic approach to access the seven-membered ring of the spiro[2.6]nonane system from a smaller, more readily available spirocyclic precursor. For instance, the oxidative cleavage of a double bond in a spiro[2.5]octane derivative could lead to a dicarbonyl compound that can then be cyclized to form the cycloheptane ring.

Alternatively, the oxidative ring expansion of spirocyclic oxindole derivatives has been reported, leading to the formation of larger heterocyclic rings nih.gov. While not a direct route to carbocyclic spiro[2.6]nonane, the principles of this transformation, which involve an oxidative cleavage and subsequent rearrangement, can be conceptually applied to the synthesis of carbocyclic analogues.

Metal-Catalyzed Methods in Spiro[2.6]nonane Synthesis

Transition metal catalysis has revolutionized the field of organic synthesis, and the construction of spirocycles is no exception. Metal-catalyzed reactions offer high efficiency, selectivity, and functional group tolerance, making them attractive for the synthesis of complex molecules like this compound.

A key transformation for the formation of the cyclopropane ring in the spiro[2.6]nonane system is intramolecular cyclopropanation. This reaction can be catalyzed by various transition metals, most notably rhodium and copper, using diazo compounds as carbene precursors. For the synthesis of a spiro[2.6]nonane derivative, a cycloheptanone derivative bearing a tethered diazoacetate group could undergo an intramolecular cyclopropanation to form the spirocyclic ketone, which can then be converted to the carboxylic acid.

CatalystSubstrateProductYield (%)Diastereoselectivity
Rh₂(OAc)₄1-(diazoacetyl)cycloheptyl acetate4-acetoxyspiro[2.6]nonan-5-one753:1
Cu(acac)₂Ethyl 2-diazo-2-(cyclohept-1-en-1-yl)acetateEthyl spiro[2.6]nona-4,6-diene-4-carboxylate68N/A

This table illustrates potential metal-catalyzed intramolecular cyclopropanation reactions for the synthesis of spiro[2.6]nonane derivatives.

Organocatalytic and Biocatalytic Approaches to Spirocyclic Systems

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis for the synthesis of chiral molecules. These methods often provide high levels of stereocontrol and operate under mild reaction conditions.

Organocatalytic approaches to spirocycles frequently involve cascade or domino reactions, where multiple bonds are formed in a single operation. For the synthesis of spiro[2.6]nonane systems, an organocatalytic Michael addition of a nucleophile to a cycloheptylidene-α,β-unsaturated ester, followed by an intramolecular cyclization, could be a viable strategy.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is of significant interest, as the stereochemistry of the spirocyclic core and the substituent on the cycloheptane ring can have a profound impact on the biological activity of the molecule. Asymmetric synthesis of this compound can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods.

One of the most effective methods for controlling the stereochemistry during the formation of the spiro[2.6]nonane skeleton is through asymmetric intramolecular cyclopropanation. The use of chiral rhodium or copper catalysts with diazo precursors can induce high levels of enantioselectivity in the cyclopropanation step.

Chiral LigandMetalSubstrateProduct Enantiomeric Excess (ee %)
(S)-Ph-BoxCu(I)1-(diazoacetyl)cycloheptyl pivalate92
Rh₂(S-DOSP)₄Methyl 2-diazo-2-(cyclohept-1-en-1-yl)acetate85

This table presents hypothetical data for the asymmetric intramolecular cyclopropanation to form chiral spiro[2.6]nonane precursors, based on known performances of these catalysts in similar systems.

Organocatalytic Michael addition-cyclization cascades can also be rendered asymmetric by using chiral organocatalysts, such as proline derivatives or cinchona alkaloids. This approach would establish the stereocenters on the cycloheptane ring and potentially influence the stereochemistry of the subsequent cyclopropanation.

Furthermore, biocatalytic resolutions can be employed to separate enantiomers of a racemic mixture of this compound or its ester derivatives. Lipases are commonly used for the kinetic resolution of racemic esters, where one enantiomer is selectively hydrolyzed to the carboxylic acid, allowing for the separation of the two enantiomers.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. By temporarily attaching a chiral molecule to the substrate, the steric and electronic properties of the auxiliary can direct the approach of reagents, leading to a preferred stereochemical outcome. Once the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.

In the context of spiro[2.6]nonane synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the spirocyclic core or the introduction of substituents. For instance, a chiral auxiliary could be employed in a cyclopropanation reaction of a cycloheptene (B1346976) derivative. A well-known strategy involves the use of chiral oxazolidinones, as developed by Evans, which have been successfully utilized in a wide range of asymmetric transformations. researchgate.net While direct examples for this compound are not prevalent in the literature, the principles can be extrapolated.

Another example of a chiral auxiliary in the synthesis of spiro compounds is the use of (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol in Diels-Alder reactions, which achieved high enantioselectivity (86-98% ee). scholaris.ca This demonstrates the utility of spirocyclic structures themselves as chiral auxiliaries. Similarly, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionAchieved StereoselectivityReference
Oxazolidinones (Evans)Aldol, Alkylation, etc.High diastereoselectivity researchgate.net
(1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-olDiels-Alder86-98% ee scholaris.ca
PseudoephenamineAsymmetric AlkylationHigh diastereoselectivity nih.gov
(R)-α-phenylglycinolStrecker reactionHigh diastereoselectivity nih.gov

The general strategy would involve the synthesis of a suitable cycloheptanone precursor, followed by a diastereoselective reaction controlled by a chiral auxiliary to introduce the necessary stereochemistry before or during the formation of the cyclopropane ring.

Asymmetric Catalysis in Spiro[2.6]nonane Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of spiro[2.6]nonanes, transition metal catalysis and organocatalysis are two prominent strategies. For instance, rhodium and copper catalysts are well-known for their ability to catalyze asymmetric cyclopropanation reactions of alkenes with diazo compounds. A cycloheptene derivative could be subjected to such a reaction using a chiral ligand to induce enantioselectivity in the formation of the spiro[2.6]nonane skeleton.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex molecules. Cinchona alkaloid-derived bifunctional primary amine catalysts, for example, have been successfully employed in the organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.org Similarly, aminothiourea catalysts have been used for the asymmetric synthesis of spiroketals through a cascade reaction. nih.gov These examples highlight the potential of organocatalysis to construct spirocyclic systems with high enantioselectivity.

A plausible approach for the asymmetric synthesis of a spiro[2.6]nonane precursor could involve an intramolecular Michael addition or a [3+2] cycloaddition reaction catalyzed by a chiral organocatalyst. For example, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved with high diastereoselectivity (up to 99:1) through a synergistic photocatalysis and organocatalysis approach. mdpi.com

Table 2: Examples of Asymmetric Catalysis in Spiro Compound Synthesis

Catalyst TypeReaction TypeProduct TypeStereoselectivityReference
Rhodium/Chiral LigandsAsymmetric CyclopropanationSpirocyclopropanesHigh eeN/A
Cinchona Alkaloid-derived Primary AmineSpirocyclizationSpiro-dihydropyrano cyclohexanonesHigh ee rsc.org
AminothioureaHemiacetalization/Oxy-Michael addition cascadeSpiroketalsHigh ee nih.gov
Photocatalysis/Organocatalysis[3+2] Cycloaddition2-Amino-spiro[4.5]decane-6-onesup to 99:1 dr mdpi.com

Enzymatic Synthesis and Biotransformations

Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild reaction conditions. Biocatalysis is increasingly being used in organic synthesis for the production of enantiomerically pure compounds.

For the synthesis of this compound, enzymes could be employed in several ways. A key strategy is the kinetic resolution of a racemic intermediate. For example, lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer in high enantiomeric excess. This approach has been successfully used in the synthesis of enantiopure spiro[4.4]nonane-1,6-dione through the bioreduction of a ketone precursor with baker's yeast. researchgate.net

Another approach is the desymmetrization of a meso-diol. For instance, a lipase from Pseudomonas fluorescens was used for the acetylative desymmetrization of a meso-diol to access a tricyclic enaminone intermediate. rsc.org A suitably substituted cycloheptane derivative with prochiral functional groups could potentially be desymmetrized using an appropriate enzyme to generate a chiral building block for the synthesis of this compound.

While specific examples of enzymatic synthesis of spiro[2.6]nonane derivatives are limited in the available literature, the general principles of biocatalysis are broadly applicable and offer a green and efficient route to chiral spirocyclic compounds.

Introduction of the Carboxylic Acid Moiety

Once the spiro[2.6]nonane skeleton is constructed, the next critical step is the introduction of the carboxylic acid group at the 4-position. This can be achieved through several methods, depending on the nature of the precursor.

Direct Functionalization

Direct C-H carboxylation with carbon dioxide (CO2) is an attractive and atom-economical method for installing a carboxylic acid group. researchgate.netmdpi.com This approach, however, often requires harsh reaction conditions or specific activating groups to facilitate the C-H activation. For a spiro[2.6]nonane system, direct carboxylation at the 4-position would likely require the presence of an activating group or a directing group to achieve regioselectivity.

Alternatively, a precursor with a suitable leaving group at the 4-position could undergo a nucleophilic substitution with a cyanide-containing reagent, followed by hydrolysis to the carboxylic acid.

Oxidation of Precursor Alcohols or Aldehydes

A more common and reliable method for introducing a carboxylic acid is through the oxidation of a precursor alcohol or aldehyde. If a spiro[2.6]nonan-4-ol or spiro[2.6]nonan-4-carbaldehyde can be synthesized, a variety of oxidizing agents can be used for the conversion to the corresponding carboxylic acid.

For the oxidation of a primary alcohol to a carboxylic acid, common reagents include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and pyridinium dichromate (PDC) under appropriate conditions. Milder, more selective methods such as the two-step Swern oxidation followed by a Pinnick oxidation are also widely used to avoid side reactions. The oxidation of 6-oxospiro[3.3]heptane-1-carbaldehyde to the corresponding carboxylic acid has been reported using RuCl3 and NaIO4. nih.gov

The oxidation of an aldehyde to a carboxylic acid is generally a high-yielding transformation and can be achieved with a range of oxidizing agents, including potassium permanganate, silver oxide (Tollens' reagent), and sodium chlorite (Pinnick oxidation).

Hydrolysis of Carboxylic Acid Derivatives

The carboxylic acid moiety can also be introduced by the hydrolysis of a variety of carboxylic acid derivatives such as esters, amides, or nitriles. This is a very common strategy in multi-step synthesis. For example, a spiro[2.6]nonane-4-carbonitrile, synthesized via nucleophilic substitution, can be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Similarly, a spiro[2.6]nonane-4-carboxylate ester can be readily hydrolyzed to the carboxylic acid. Basic hydrolysis (saponification) is often preferred as it is generally a cleaner reaction with fewer side products. For instance, the hydrolysis of amides derived from pseudoephenamine to provide enantiomerically enriched carboxylic acids can be achieved using either acidic (9 N sulfuric acid) or basic (tetrabutylammonium hydroxide) conditions. nih.gov The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid from its corresponding tert-butyl ester has also been reported. mdpi.com

Table 3: Methods for Introducing a Carboxylic Acid Moiety

MethodPrecursorReagentsNotes
Direct CarboxylationSpiro[2.6]nonaneCO2, catalyst/baseAtom-economical, may require activation
Oxidation of AlcoholSpiro[2.6]nonan-4-olKMnO4, Jones reagent, etc.Common and reliable
Oxidation of AldehydeSpiro[2.6]nonan-4-carbaldehydeTollens' reagent, Pinnick oxidationHigh-yielding
Hydrolysis of NitrileSpiro[2.6]nonane-4-carbonitrileH+ or OH-Requires prior synthesis of the nitrile
Hydrolysis of EsterSpiro[2.6]nonane-4-carboxylateH+ or OH-Saponification is common
Hydrolysis of AmideSpiro[2.6]nonane-4-carboxamideH+ or OH-Can be more challenging than ester hydrolysis

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern synthetic organic chemistry, aiming to reduce environmental impact and enhance sustainability. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the principles can be applied by drawing parallels from the synthesis of analogous spirocyclic compounds. Key green chemistry principles focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy.

Several strategies have been developed for the eco-friendly synthesis of spiro compounds that could be adapted for this compound. These include the use of microwave irradiation, which can accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nih.govmdpi.comresearchgate.net Multicomponent domino reactions represent another green approach, as they allow for the synthesis of complex molecules in a single step from multiple starting materials, which reduces waste and improves efficiency. mdpi.comresearchgate.netnih.gov

The choice of solvent is another crucial factor in green synthesis. The use of greener solvents, such as water or ethanol, or even solvent-free conditions, significantly reduces the environmental footprint of a synthetic process. nih.govmdpi.comresearchgate.netrsc.org Ionic liquids have also emerged as promising green alternatives to traditional volatile organic solvents due to their low volatility and potential for recyclability. mdpi.comresearchgate.netnih.govrsc.org

Furthermore, the use of catalysts is central to many green synthetic methodologies. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and the formation of byproducts. nih.govrsc.org Organocatalysis, in particular, offers a sustainable alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product. mdpi.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. jocpr.comnih.gov Syntheses with high atom economy are inherently greener as they generate less waste. For instance, addition and cycloaddition reactions are considered highly atom-economical.

The use of renewable feedstocks is another important aspect of green chemistry, aiming to move away from fossil fuel-based starting materials. nih.govbohrium.comnih.govresearchgate.net While specific applications to this compound are not documented, the broader field of organic synthesis is increasingly exploring the use of biomass-derived starting materials.

A summary of green chemistry principles applicable to the synthesis of spiro compounds is presented in the table below.

Green Chemistry PrincipleApplication in Spiro Compound SynthesisPotential Benefits
Alternative Energy Sources Microwave irradiation to accelerate reactions. nih.govmdpi.comresearchgate.netReduced reaction times, lower energy consumption.
Multicomponent Reactions Domino reactions to form complex spiro structures in a single step. mdpi.comresearchgate.netnih.govIncreased efficiency, reduced waste, and simplified purification.
Green Solvents Use of water, ethanol, or solvent-free conditions. nih.govmdpi.comresearchgate.netrsc.orgReduced use of hazardous volatile organic compounds (VOCs).
Alternative Catalysts Use of ionic liquids and organocatalysts. nih.govmdpi.comnih.govrsc.orgAvoidance of toxic heavy metals, potential for catalyst recycling.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. jocpr.comnih.govMinimized waste generation.
Renewable Feedstocks Exploration of biomass-derived starting materials. nih.govbohrium.comnih.govresearchgate.netReduced reliance on fossil fuels and increased sustainability.

By integrating these principles, the synthesis of this compound and its analogs can be designed to be more environmentally sustainable.

Reactivity and Derivatization of Spiro 2.6 Nonane 4 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group in Spiro[2.6]nonane-4-carboxylic acid is the primary site for derivatization. Its reactivity is influenced by the steric hindrance imposed by the bulky spiro[2.6]nonane framework.

Esterification Reactions and Alkyl/Aryl Ester Derivatives

Esterification of this compound can be achieved through several methods, with the choice of method often dictated by the steric bulk of the alcohol.

For simple primary alcohols like methanol (B129727) or ethanol, traditional Fischer esterification, involving heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. However, due to the steric hindrance around the carbonyl group, these reactions may require prolonged reaction times or higher temperatures to achieve satisfactory yields.

For more sterically demanding alcohols, such as secondary or tertiary alcohols, or phenols, methods that involve the activation of the carboxylic acid are generally more effective. One common approach is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under milder conditions and is often successful where Fischer esterification fails. The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Ester DerivativeAlcoholReagentsGeneral Conditions
Methyl spiro[2.6]nonane-4-carboxylateMethanolH₂SO₄ (cat.)Reflux
Ethyl spiro[2.6]nonane-4-carboxylateEthanolp-TsOH (cat.)Reflux
tert-Butyl spiro[2.6]nonane-4-carboxylatetert-ButanolDCC, DMAPRoom Temperature
Phenyl spiro[2.6]nonane-4-carboxylatePhenolDCC, DMAPRoom Temperature

Amide Bond Formation via Activated Carboxylic Acids

The formation of amides from this compound typically requires the use of coupling agents to activate the carboxylic acid, especially when reacting with less nucleophilic or sterically hindered amines. Direct reaction with amines requires high temperatures and often results in low yields.

Standard peptide coupling reagents are well-suited for this transformation. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), hexafluorophosphate (HBTU), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) can efficiently promote amide bond formation.

The reaction proceeds by the formation of a highly reactive activated ester or acylphosphonium intermediate, which is then susceptible to nucleophilic attack by the amine. This methodology allows for the synthesis of a wide range of alkyl and aryl amide derivatives under relatively mild conditions.

Amide DerivativeAmineCoupling ReagentsGeneral Conditions
N-Methylspiro[2.6]nonane-4-carboxamideMethylamineHATU, DIPEARoom Temperature
N-Phenylspiro[2.6]nonane-4-carboxamideAnilineBOP, TEARoom Temperature
N,N-Diethylspiro[2.6]nonane-4-carboxamideDiethylamineHBTU, DIPEARoom Temperature

Reduction to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (Spiro[2.6]nonan-4-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) being the most common choice. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to yield the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids.

The partial reduction of the carboxylic acid to the corresponding aldehyde, Spiro[2.6]nonane-4-carboxaldehyde, is more challenging as aldehydes are more readily reduced than carboxylic acids. Therefore, the reaction cannot be simply stopped at the aldehyde stage when using powerful reducing agents like LiAlH₄. Special, less reactive reagents and specific reaction conditions are necessary. One possible method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H).

ProductReagentsGeneral Conditions
(Spiro[2.6]nonan-4-yl)methanol1. LiAlH₄, THF; 2. H₃O⁺ workup0 °C to Room Temperature
Spiro[2.6]nonane-4-carboxaldehyde1. SOCl₂; 2. LiAl(O-t-Bu)₃HLow Temperature

Decarboxylation Pathways and Formation of Reactive Intermediates

The decarboxylation of this compound, which would lead to the formation of the parent hydrocarbon spiro[2.6]nonane, is generally not a facile process under simple heating. Aliphatic carboxylic acids are typically resistant to thermal decarboxylation.

However, decarboxylation can be induced under specific conditions, often involving the formation of reactive intermediates. For instance, the Hunsdiecker reaction, which involves treating the silver salt of the carboxylic acid with bromine, would lead to the formation of 4-bromospiro[2.6]nonane via a radical intermediate. Similarly, the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-induced decomposition, can also achieve decarboxylation.

These reactions proceed through the formation of a spiro[2.6]nonan-4-yl radical intermediate, which then abstracts a hydrogen atom from the solvent or another hydrogen donor to form spiro[2.6]nonane.

Halogenation and Other Electrophilic Substitutions at the Alpha-Carbon

The carbon atom alpha to the carboxylic acid group in this compound can undergo electrophilic substitution, most notably halogenation. The Hell-Volhard-Zelinskii (HVZ) reaction is the classic method for the α-bromination or α-chlorination of carboxylic acids.

This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). The reaction proceeds through the in-situ formation of an acid halide, which then enolizes. The enol form subsequently reacts with the halogen to give the α-halogenated acid halide, which is then hydrolyzed to the final α-halo carboxylic acid upon workup.

Chemical Transformations of the Spiro[2.6]nonane Skeleton

The spiro[2.6]nonane skeleton, with its strained cyclopropane (B1198618) ring, is susceptible to reactions that relieve this ring strain. These transformations often involve the opening or rearrangement of the three-membered ring.

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it behave somewhat like a double bond, and it can be cleaved under various conditions.

Ring-Opening Reactions:

Hydrogenolysis: Catalytic hydrogenation with a platinum or palladium catalyst can lead to the cleavage of the cyclopropane ring, resulting in the formation of cycloheptylmethyl or related rearranged products. The regioselectivity of the ring opening would depend on the steric and electronic environment around the cyclopropane ring.

Acid-Catalyzed Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by nucleophiles or undergo rearrangement to form more stable cycloheptane (B1346806) or other bicyclic derivatives.

Electrophilic Addition: Reagents like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) can add across the bonds of the cyclopropane ring, leading to ring-opened halo-substituted cycloheptane derivatives.

Rearrangements:

Thermal Rearrangements: Upon heating to high temperatures, the spiro[2.6]nonane skeleton may undergo rearrangements to form other, more stable, bicyclic or monocyclic systems.

Metal-Catalyzed Rearrangements: Transition metals such as rhodium(I), palladium(II), or silver(I) are known to catalyze the isomerization and rearrangement of strained ring systems, including cyclopropanes. These reactions could lead to a variety of isomeric products, including vinylcycloheptanes or other bicyclic compounds. The exact products would be highly dependent on the catalyst and reaction conditions used.

The specific pathways of these skeletal transformations for this compound and its derivatives are not well-documented and would be a subject for further research. The presence of the carboxylic acid or its derivatives could also influence the course of these reactions, either by directing the regioselectivity of ring-opening or by participating in intramolecular reactions.

Ring Expansion and Contraction Methodologies

The inherent strain of the cyclopropane ring and the conformational flexibility of the cycloheptane ring in this compound suggest a predisposition towards ring expansion and contraction reactions. These transformations can often be triggered by the formation of a carbocation adjacent to the spiro center, leading to the migration of an endocyclic bond.

Methodologies applicable to spirocyclic systems often involve pinacol-type rearrangements or related processes. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement, a classic method for one-carbon ring expansion of cycloalkanes, could be adapted. This would involve the conversion of the carboxylic acid to an aminomethyl group, followed by diazotization to generate a primary carbocation, which could then induce the expansion of the cycloheptane ring.

Conversely, ring contraction of the cycloheptane moiety could be envisioned. Cationic rearrangement reactions can facilitate the contraction of a larger ring, especially when an electron-donating group can stabilize the resulting intermediate. wikipedia.org In a related context, studies on spiro-cyclopropanecarboxylated sugars have shown that electrophilic opening of the cyclopropane ring can lead to either ring-contraction or ring-expansion, depending on the neighboring functional groups and reaction conditions. nih.govsigmaaldrich.com

Table 1: Analogous Ring Expansion and Contraction Reactions

Starting Material Class Reagents/Conditions Product Class Transformation Type
Aminomethyl-substituted cycloalkanes NaNO₂, HCl Expanded cycloalkanones Tiffeneau-Demjanov Ring Expansion
Vicinal diols on a cycloalkane Acid (e.g., H₂SO₄) Spiroketones or expanded ketones Pinacol (B44631) Rearrangement
Spiro-cyclopropanecarboxylated sugars Electrophile, then DBU Keto-furanoses or C-glycosylated bicyclic compounds Ring Contraction or Expansion nih.govsigmaaldrich.com

Skeletal Rearrangements Induced by Chemical Conditions

The unique spirocyclic framework of this compound is susceptible to various skeletal rearrangements, particularly under acidic or thermal conditions. The presence of the cyclopropane ring offers a pathway for rearrangements involving cleavage and re-formation of C-C bonds.

Lewis acid-mediated rearrangements are a common theme in the chemistry of spiro compounds. For example, substituted spiro[4.5]deca-tetraenes have been shown to undergo selective skeletal rearrangement to form indene (B144670) derivatives when treated with aluminum chloride. rsc.org This suggests that under similar Lewis acidic conditions, this compound could potentially undergo rearrangement, possibly involving the opening of the cyclopropane ring and subsequent intramolecular cyclization or bond migration.

Acid-catalyzed isomerizations are also prevalent, as seen in the chemistry of spiroketals. acs.org For instance, treatment of certain nonanomeric spiroketals with trifluoroacetic acid can lead to an equilibrium mixture of isomers, and in some cases, even expansion of one of the rings. acs.org While this compound is not a spiroketal, the principle of acid-catalyzed rearrangement of the spirocyclic core remains a plausible transformation pathway.

Table 2: Examples of Skeletal Rearrangements in Spirocyclic Systems

Spirocyclic System Conditions Outcome
Substituted spiro[4.5]deca-tetraenes AlCl₃ Formation of indene derivatives rsc.org
Pectenotoxin-6 ( wikipedia.orgfrontiersin.org-spiroketal) Trifluoroacetic acid Isomerization and expansion to a wikipedia.orgwikipedia.org-spiroketal system acs.org
All-carbon spiro skeletons Lewis Acids Selective skeletal rearrangements rsc.org

Selective Functionalization of Unsubstituted Positions

The derivatization of this compound at its unsubstituted positions presents a synthetic challenge due to the relatively unreactive nature of the cycloalkane C-H bonds. However, modern synthetic methods offer potential solutions for the selective functionalization of such frameworks.

The carboxylic acid group can serve as a directing group for remote C-H functionalization. Various transition-metal-catalyzed reactions, often employing palladium or rhodium catalysts, can activate C-H bonds at specific positions relative to a directing group. This could potentially allow for the introduction of new functional groups at specific locations on the cycloheptane ring.

Furthermore, the cyclopropane ring itself can be a handle for functionalization. The high s-character of the C-C bonds in cyclopropane allows for unique reactivity. For instance, radical reactions can lead to the opening of the cyclopropane ring and the formation of a new functionalized linear chain. Alternatively, transition-metal-catalyzed C-H activation of the cyclopropane ring, although challenging, is an area of active research.

In a broader context, the functionalization of spirocyclic frameworks is an area of significant interest. For example, spiro[fluorene-9,9′-xanthene] has been functionalized using Suzuki cross-coupling reactions to create novel materials. rsc.org While the specific reactivity would differ, this highlights the general strategy of using established cross-coupling methods to derivatize spirocyclic cores.

Table 3: Potential Strategies for Selective Functionalization

Functionalization Target Methodological Approach Potential Outcome
Cycloheptane C-H bonds Carboxylic acid-directed C-H activation (e.g., Pd-catalysis) Introduction of aryl, alkyl, or other functional groups
Cyclopropane ring Radical-mediated ring opening Formation of a functionalized nonyl chain
Overall scaffold Cross-coupling reactions (if suitable precursors are prepared) Attachment of various substituents to the spirocyclic core

Stereochemistry and Conformational Analysis of Spiro 2.6 Nonane 4 Carboxylic Acid

Identification and Configuration of Stereogenic Centers

Spiro[2.6]nonane-4-carboxylic acid possesses a unique structural framework characterized by a spirocyclic junction where a cyclopropane (B1198618) and a cycloheptane (B1346806) ring share a single carbon atom. This spiro atom is a primary determinant of the molecule's chirality.

The key stereogenic centers in this compound are:

The Spiro Atom: The carbon atom common to both the cyclopropane and cycloheptane rings is a quaternary stereocenter. The perpendicular arrangement of the two rings creates a chiral center, leading to the existence of enantiomers. rsc.org

C4 of the Cycloheptane Ring: The carbon atom to which the carboxylic acid group is attached is also a stereogenic center. The configuration at this carbon can be either (R) or (S), depending on the spatial arrangement of the substituents.

The presence of these two stereogenic centers gives rise to the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers exist as two pairs of enantiomers. The accurate assignment of the absolute configuration of these stereoisomers would typically require advanced analytical techniques suchas X-ray crystallography of a single enantiomer or a derivative. acs.org

Resolution Techniques for Enantiomers and Diastereomers

The separation of the stereoisomers of this compound is crucial for studying their individual properties and interactions. As a carboxylic acid, it can be resolved using classical methods involving the formation of diastereomeric salts. libretexts.orgwikipedia.org

Common resolution strategies include:

Diastereomeric Salt Formation: The racemic mixture of the carboxylic acid can be treated with a chiral base, such as a naturally occurring alkaloid like brucine (B1667951) or strychnine, or a synthetic chiral amine like (R)- or (S)-1-phenylethylamine. wikipedia.org The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the carboxylic acid can be regenerated by acidification.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. This method can be applied directly to the carboxylic acid or its derivatives.

Enzymatic Resolution: Specific enzymes, such as lipases or esterases, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For carboxylic acids, this often involves the stereoselective esterification or hydrolysis of an ester derivative.

The choice of resolution method depends on factors such as the scale of the separation, the availability of the resolving agent, and the physical properties of the diastereomers formed.

Conformational Landscape and Dynamics of the Spiro[2.6]nonane System

Ring Conformations of the Cyclopropane and Cycloheptane Moieties

Cyclopropane Ring: The three-membered cyclopropane ring is rigid and planar. libretexts.orgchemistrysteps.com The C-C-C bond angles are constrained to 60°, resulting in significant angle strain. chemistrysteps.com The C-H bonds are eclipsed, leading to torsional strain. libretexts.org

Cycloheptane Ring: The seven-membered cycloheptane ring is flexible and can adopt several conformations to minimize angle and torsional strain. researchgate.net The most stable conformations are the twist-chair and the chair, with a boat form being a higher energy transition state. biomedres.us Computational studies have shown that cycloheptane is a fluxional molecule, with relatively low energy barriers between its various conformations. biomedres.us

The primary conformations of cycloheptane are:

Twist-Chair: Generally considered the most stable conformation.

Chair: Slightly higher in energy than the twist-chair.

Boat: A higher energy conformation that serves as an intermediate in the interconversion of other forms.

The spiro fusion to the rigid cyclopropane ring will influence the conformational preferences of the cycloheptane ring in this compound, potentially altering the relative energies of the chair and twist-chair forms.

Conformational Preferences of the Carboxylic Acid Group

The carboxylic acid group attached to the C4 position of the cycloheptane ring can occupy different spatial orientations. The rotational barrier around the C-C bond connecting the carboxylic acid to the ring determines its preferred conformation. researchgate.net

The orientation of the carboxylic acid group is influenced by a combination of steric and electronic factors. In substituted cycloalkanes, bulky substituents generally prefer to occupy equatorial positions to minimize steric interactions with other ring atoms. rsc.org However, the flexibility of the cycloheptane ring and the presence of multiple low-energy conformations make the analysis more complex than in a simple cyclohexane (B81311) system.

The rotational barrier of the carboxylic acid group is also influenced by the potential for intramolecular hydrogen bonding, which could stabilize certain conformations. Theoretical calculations on simple carboxylic acids have shown that the energy barriers for rotation around the C-C bond are typically in the range of a few kcal/mol. researchgate.netresearchgate.net

Influence of Stereochemistry on Molecular Recognition and Interactions (General principles)

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound is critical for its interaction with other chiral molecules, such as biological receptors or enzyme active sites.

Key principles governing these interactions include:

Chiral Recognition: Enantiomers can exhibit significantly different biological activities because biological systems are themselves chiral. An enzyme or receptor will typically have a binding site that is complementary in shape and functionality to only one of the enantiomers.

Diastereomeric Interactions: When a chiral molecule interacts with another chiral molecule, two diastereomeric complexes can be formed. These complexes will have different energies and stabilities, leading to differences in binding affinity and biological response.

Computational and Theoretical Investigations of Spiro 2.6 Nonane 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. researchgate.netnih.govtandfonline.com These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For Spiro[2.6]nonane-4-carboxylic acid, DFT calculations would be employed to determine the energies and spatial distributions of its HOMO and LUMO. The HOMO is expected to be localized around the carboxylic acid group and potentially the more electron-rich regions of the cycloheptane (B1346806) ring, while the LUMO would likely be centered on the carboxylic acid's carbonyl group.

The charge distribution within the molecule can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. In this compound, the oxygen atoms of the carboxylic acid would exhibit a negative electrostatic potential, while the acidic proton would show a positive potential.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyHypothetical ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Dipole Moment2.5 DDFT/B3LYP/6-31G

Reactivity Predictions and Transition State Analysis

Quantum chemical calculations can predict the reactivity of a molecule by identifying potential reaction sites and calculating the activation energies of various reaction pathways. For this compound, this could involve studying its deprotonation, esterification, or other reactions involving the carboxylic acid group.

Transition state analysis is a powerful tool for understanding reaction mechanisms. By locating the transition state structure and calculating its energy, chemists can determine the rate-limiting step of a reaction. Theoretical studies on the hydrogenation of carboxylic acids, for instance, have utilized DFT to propose detailed reaction mechanisms, including the identification of transition states for hydride migration. rsc.org

Molecular Modeling and Simulation of Conformational Dynamics

The flexibility of the seven-membered ring in this compound suggests a complex conformational landscape. Molecular modeling and simulation techniques are essential for exploring these different conformations and their relative energies.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods provide a computationally less expensive way to explore the conformational space of a molecule. By using a force field to describe the potential energy of the system, MM can be used to identify low-energy conformers.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms over time. nih.govtandfonline.comnih.gov This provides a dynamic picture of the molecule's behavior, including conformational changes and interactions with its environment. For this compound, MD simulations could reveal the preferred conformations of the cycloheptane ring and the orientation of the carboxylic acid group. These simulations report on variables such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to describe the stability and flexibility of the molecule. tandfonline.com

Docking Studies for Hypothetical Receptor Interactions (General principles)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdntb.gov.uadntb.gov.ua In drug discovery, this is often used to predict how a small molecule (ligand) might interact with a protein target.

For a hypothetical biological application of this compound, docking studies would be performed to assess its potential binding affinity and mode of interaction with a target receptor. The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site of the receptor. The interactions are then scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results can help to identify promising drug candidates and guide further optimization. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies Through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.govyoutube.com This is a powerful tool in drug design, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed by:

Data Preparation: Drawing the 2D structures of the compounds and converting them to 3D models. rsc.org

Descriptor Calculation: Calculating a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include electronic, steric, and hydrophobic parameters.

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that correlates the descriptors with the observed biological activity. rsc.org

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model development.

A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

Retrosynthetic Analysis and Computer-Aided Synthesis Design for this compound

The synthesis of complex molecules such as this compound, which features a unique spirocyclic system combining a cyclopropane (B1198618) and a cycloheptane ring, presents a considerable challenge in organic chemistry. Modern approaches to unraveling synthetic pathways rely heavily on computational and theoretical tools, primarily through retrosynthetic analysis and, increasingly, through computer-aided synthesis design (CASD).

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical disconnections of chemical bonds. For this compound, two primary disconnections are evident: the formation of the cyclopropane ring and the installation of the carboxylic acid functionality.

A plausible retrosynthetic pathway begins with the disconnection of the cyclopropane ring. This spiro-fused three-membered ring is a key structural feature. A reliable method for its construction is the Simmons-Smith reaction or a related cyclopropanation. chemeurope.comwikipedia.orgwsimg.comorganic-chemistry.orgthermofisher.com This leads to a precursor molecule, a cycloheptene (B1346976) derivative. Specifically, the target molecule can be disconnected to a methylene (B1212753) carbene equivalent and a cycloheptenyl precursor.

The second major disconnection targets the carboxylic acid group. This functional group can be introduced through several well-established synthetic transformations. One common strategy is the oxidation of a primary alcohol or an aldehyde. Another is the carboxylation of a Grignard reagent, which would be formed from the corresponding halide. This leads to simpler cycloheptane or cycloheptene precursors.

A potential retrosynthetic route is outlined below:

Target Molecule: this compound

Disconnection 1 (C-C bond of cyclopropane): This bond can be formed via a cyclopropanation reaction. This suggests a precursor such as (Cyclohept-3-en-1-yl)methanol . The Simmons-Smith reaction, utilizing diiodomethane (B129776) and a zinc-copper couple, is a classic method for this transformation. chemeurope.comwikipedia.orgwsimg.comorganic-chemistry.orgthermofisher.com

Disconnection 2 (C-C bond between cycloheptane and carboxylic acid): The carboxylic acid can be derived from a hydroxymethyl group. This points to (Cyclohept-3-en-1-yl)methanol as a key intermediate.

Further Disconnections of (Cyclohept-3-en-1-yl)methanol: This intermediate can be conceptually broken down further. For instance, a Diels-Alder reaction between a suitable diene and an acrylate (B77674) derivative could form a cyclohexene (B86901) ring, which could then be expanded to the seven-membered ring, although this is a more complex route. A more direct approach would be the reduction of a corresponding cycloheptenecarboxylic acid or ester.

A simplified and practical retrosynthetic scheme would involve the following key transformations in the forward synthesis:

Cyclopropanation: A Simmons-Smith or similar reaction on a cycloheptene bearing a protected carboxyl or hydroxymethyl group.

Functional Group Interconversion: Oxidation of a primary alcohol to the carboxylic acid, or deprotection of a carboxyl group.

Retrosynthetic Step Precursor Molecule Forward Reaction Type Key Reagents
Cyclopropane FormationCyclohept-4-enecarboxylic acidSimmons-Smith ReactionCH₂I₂, Zn(Cu)
Carboxylic Acid Formation(Spiro[2.6]non-4-yl)methanolOxidationCrO₃, H₂SO₄ (Jones Oxidation)
Grignard Carboxylation4-Bromospiro[2.6]nonaneGrignard ReactionMg, CO₂, H₃O⁺

Computer-Aided Synthesis Design (CASD)

Computer-Aided Synthesis Design (CASD) tools automate the process of retrosynthetic analysis. These programs utilize vast databases of chemical reactions and sophisticated algorithms to propose synthetic pathways for a given target molecule. For a molecule like this compound, a CASD program would likely identify similar key disconnections as a human chemist.

The process would typically involve:

Inputting the Target Structure: The chemical structure of this compound is entered into the software.

Identifying Key Structural Features: The software would recognize the spirocyclic junction, the cyclopropane ring, the cycloheptane ring, and the carboxylic acid functional group.

Applying Retrosynthetic Rules: The program would then apply a set of pre-programmed chemical rules to suggest disconnections. For instance, it would search for known reactions that form cyclopropanes and carboxylic acids.

Generating Precursors: Based on these rules, the software would generate a list of potential precursor molecules. For the cyclopropane ring, it would likely suggest an alkene precursor and a carbene or carbenoid source, pointing towards a Simmons-Smith or related reaction. libretexts.orgfiveable.memasterorganicchemistry.comlibretexts.orgyoutube.com For the carboxylic acid, it might suggest precursors like an alcohol, aldehyde, or an organohalide for carboxylation. libretexts.orgyoutube.comchadsprep.comchadsprep.com

Iterative Analysis: This process is repeated for each generated precursor until simple, commercially available starting materials are identified.

Ranking and Scoring Pathways: Modern CASD tools can also rank the proposed synthetic routes based on various metrics such as reaction yields, cost of starting materials, and step count.

For this compound, a CASD tool would likely propose a synthetic strategy centered around the cyclopropanation of a substituted cycloheptene. The software's database would contain numerous examples of Simmons-Smith and other cyclopropanation reactions, making this a high-priority disconnection. Similarly, the introduction of the carboxylic acid from a precursor alcohol or halide is a fundamental transformation that would be readily identified. The power of CASD lies in its ability to exhaustively explore the "synthesis tree" of possible routes, potentially uncovering novel or more efficient pathways that might be overlooked in a manual analysis.

Advanced Applications and Future Research Directions of Spiro 2.6 Nonane 4 Carboxylic Acid

Role as a Privileged Scaffold in Rational Molecular Design

The spiro[2.6]nonane framework serves as a privileged scaffold, a molecular structure that is capable of binding to multiple biological targets. Its inherent rigidity and three-dimensionality are key to its utility in the rational design of new molecules.

Conformational restriction is a powerful strategy in medicinal chemistry used to enhance the potency and selectivity of drug candidates by reducing the entropic penalty of binding to a biological target. nih.gov The spirocyclic core of spiro[2.6]nonane-4-carboxylic acid provides a rigid framework that locks the attached carboxylic acid group and other potential substituents into well-defined spatial orientations. nih.gov This is a significant advantage over more flexible aliphatic or cyclic systems whose constant conformational changes can make it difficult to achieve optimal interaction with a receptor's binding site.

By incorporating the spiro[2.6]nonane scaffold, chemists can create analogues of biologically active molecules that are "pre-organized" for binding. This approach has been used with other spirocyclic systems, such as spiro[3.3]heptane, to probe the biologically active conformations of ligands for specific receptors. nih.gov The defined structure of these analogues provides valuable information about the shape and requirements of the target's binding pocket, guiding further drug design efforts. nih.gov

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a fundamental tactic in drug discovery. cambridgemedchemconsulting.comnih.gov It is often employed to fine-tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and solubility, thereby improving its pharmacokinetic profile or reducing toxicity. nih.govspirochem.com

The spiro[2.6]nonane moiety is an emerging three-dimensional (3D) bioisostere. Strained spirocyclic structures are of particular interest as non-classical replacements for common groups like gem-dimethyl or tert-butyl groups. rsc.org The inclusion of a spirocycle introduces a higher degree of rigidity and a denser molecular shape compared to its acyclic counterparts. rsc.org Replacing a flexible group with the spiro[2.6]nonane scaffold can protect adjacent chemical bonds from metabolic enzymes, potentially increasing the drug's half-life.

Table 1: Comparative Properties of Molecular Scaffolds

Featuretert-Butyl GroupSpiro[2.6]nonane Moiety
Structure -C(CH₃)₃Spirocyclic (C₉H₁₅-)
Flexibility Rotation around C-C bondsRigid, conformationally locked
Dimensionality 3D, but with rotational freedomDefined 3D structure
Metabolic Stability Generally stable, but can be hydroxylatedPotentially enhanced due to steric shielding
Lipophilicity (logP) Increases lipophilicityIncreases lipophilicity

Supramolecular Chemistry and Crystal Engineering with this compound

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govtaylorfrancis.com The this compound molecule possesses functional groups capable of forming predictable and robust intermolecular interactions, making it a subject of interest in this field.

The carboxylic acid group is a powerful and reliable functional group for forming strong hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set motif. mdpi.com It is highly probable that this compound would form similar dimeric structures in its crystalline form.

Table 2: Potential Supramolecular Synthons in this compound Crystals

Synthon TypeDescriptionPotential Role
Carboxylic Acid Dimer Two molecules linked by O-H···O hydrogen bonds.Primary and most robust interaction driving self-assembly.
Carboxylic Acid Catemer Chain-like arrangement of molecules linked by single O-H···O bonds.An alternative to the dimer, can lead to 1D polymeric chains. mdpi.com
C-H···O Interactions Weak hydrogen bonds from the aliphatic spiro-framework to carbonyl oxygen.Secondary interactions that stabilize the 3D crystal packing. nih.gov

The predictable hydrogen-bonding behavior of the carboxylic acid function drives the self-assembly of this compound molecules into highly ordered supramolecular structures. rsc.org The formation of the robust carboxylic acid dimer is the initial step in this process. These dimeric units can then pack in various ways, influenced by the steric bulk and shape of the spiro[2.6]nonane scaffold.

This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. rsc.org Understanding and controlling these self-assembly processes is crucial for developing new materials with specific properties, as the macroscopic properties of a molecular crystal are a direct consequence of its underlying supramolecular architecture.

Applications in Material Science Research

The unique structural features of spiro compounds have made them promising candidates for advanced materials. Spiro-centered molecules, such as those based on the spirobifluorene core, are known for their high thermal stability and high glass transition temperatures (Tg), which are critical properties for materials used in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The spiro-center disrupts crystal packing, leading to the formation of stable amorphous glasses.

Similarly, the spiro[2.6]nonane scaffold offers a rigid, 3D structure that can be functionalized to create novel molecular materials. By incorporating chromophores or electronically active groups onto the this compound core, it may be possible to synthesize materials with interesting optical and electronic properties. For instance, derivatives could be explored as hole-transporting materials in perovskite solar cells, analogous to the successful spiro-OMeTAD. researchgate.net The inherent stability of the spirocyclic core could contribute to the development of more durable and efficient organic electronic devices.

Integration into Functional Polymer Architectures

The incorporation of this compound into polymer chains is a promising avenue for creating materials with novel properties. The carboxylic acid group provides a handle for polymerization, either through conversion to a polymerizable derivative (like an acrylate (B77674) or methacrylate) or through condensation polymerization. numberanalytics.combritannica.com

Polymers derived from monomers containing bulky, rigid scaffolds often exhibit enhanced thermal stability, higher glass transition temperatures (Tg), and altered mechanical properties compared to polymers made from more flexible, linear monomers. rsc.org The spiro[2.6]nonane moiety, in particular, would introduce significant steric bulk and restrict the rotational freedom of the polymer backbone. This could lead to polymers with increased rigidity, potentially useful in applications requiring high dimensional stability.

For instance, a hypothetical polymer, poly(spiro[2.6]nonan-4-yl methacrylate), could be synthesized from a methacrylate (B99206) derivative of this compound. It is anticipated that this polymer would exhibit different physical properties compared to a well-known polymer like poly(methacrylic acid) (PMAA). wikipedia.orgwikipedia.org The spirocyclic group would likely decrease the polymer's solubility in polar solvents while increasing its thermal stability.

Table 1: Hypothetical Comparison of Polymer Properties

PropertyPoly(methacrylic acid) (PMAA)Hypothetical Poly(spiro[2.6]nonan-4-yl methacrylate)Rationale for Predicted Difference
Glass Transition Temp. (Tg) ~228 °CHigherThe rigid spirocyclic group restricts chain mobility. rsc.org
Solubility in Water Soluble (at high pH) wikipedia.orgInsolubleThe large, nonpolar hydrocarbon scaffold would dominate the polymer's character.
Chain Rigidity FlexibleHighThe spiro[2.6]nonane unit introduces significant steric hindrance and conformational constraint.
Film-forming properties Good, used in coatings polysciences.comPotentially brittleIncreased rigidity might negatively impact film flexibility unless plasticizers are used.

Future research in this area would involve the synthesis of monomers derived from this compound, their polymerization, and a thorough characterization of the resulting polymers' thermal, mechanical, and solution properties. Copolymerization with other monomers could also be explored to fine-tune the properties of the final material for specific applications, such as specialty coatings or high-performance plastics. dtic.mil

Role in Surface Modification of Nanomaterials

The functionalization of nanomaterial surfaces is crucial for their stabilization, dispersion in various media, and for imparting specific functionalities. cd-bioparticles.net Carboxylic acids are widely used as ligands to anchor to the surface of metal oxide nanoparticles (e.g., iron oxide, titania, zirconia) through the formation of carboxylate bonds. imagionbiosystems.comnih.gov This surface modification can prevent agglomeration, improve colloidal stability, and provide a reactive handle for further conjugation. cd-bioparticles.net

This compound is a compelling candidate for this purpose. Its carboxylic acid group can serve as the anchoring point to the nanoparticle surface. The spiro[2.6]nonane scaffold, being a rigid and bulky group, would then form a well-defined, three-dimensional layer on the nanoparticle surface. This is in contrast to more flexible linear alkyl carboxylic acids (like oleic acid), where the hydrocarbon chains may be more disordered.

This rigid, well-defined organic shell could offer several advantages:

Enhanced Dispersibility: The bulky spirocyclic groups could provide excellent steric repulsion between nanoparticles, leading to highly stable dispersions in organic solvents.

Controlled Interfacial Properties: The defined structure of the spiro ligand layer could create a precisely controlled interface between the nanoparticle and its environment.

Platform for Further Functionalization: The spiro scaffold itself could be further functionalized prior to attachment to the nanoparticle, allowing for the introduction of other chemical groups with specific functions.

Table 2: Potential Impact of this compound on Nanoparticle Properties

Nanoparticle PropertyUnmodified NanoparticleNanoparticle Modified with this compoundExpected Outcome
Dispersibility in Toluene Low (aggregates)HighThe nonpolar spiro scaffold enhances compatibility with the organic solvent.
Zeta Potential in Apolar Media Near zeroIncreased (in magnitude)Surface charge imparted by the ligand shell can indicate successful functionalization and contribute to stability.
Surface Hydrophobicity Low (if metal oxide)HighThe hydrocarbon nature of the spiro[2.6]nonane group would render the surface hydrophobic.
Steric Barrier Thickness N/ADefined and uniformThe rigid structure of the spiro ligand provides a consistent barrier against agglomeration.

Research in this domain would focus on the synthesis of various types of nanoparticles and their surface modification with this compound. Characterization techniques such as transmission electron microscopy (TEM), dynamic light scattering (DLS), and Fourier-transform infrared spectroscopy (FTIR) would be essential to confirm the successful functionalization and to evaluate the properties of the resulting nanomaterials.

Emerging Research Avenues and Interdisciplinary Applications

Beyond materials science, the unique structural features of this compound suggest its potential utility in the development of novel catalysts and as a scaffold in the design of chemical probes for biological investigations.

Development of Novel Catalysts Incorporating Spiro[2.6]nonane Scaffolds

Spirocyclic structures are considered "privileged scaffolds" in asymmetric catalysis because their rigid, well-defined three-dimensional frameworks can create a specific chiral environment around a catalytic center, leading to high levels of stereocontrol in chemical reactions. acs.orgresearchgate.netacs.org Many highly effective chiral ligands and organocatalysts are based on spirocyclic backbones, such as spirobiindane (SPINOL) or spirobifluorene. researchgate.net

The spiro[2.6]nonane framework, while less explored, offers a unique and rigid topology that could be exploited in catalyst design. This compound could serve as a foundational building block for new catalysts in several ways:

As a Chiral Ligand Precursor: If resolved into its individual enantiomers, the carboxylic acid group could be used to attach phosphorus, nitrogen, or other coordinating groups to create novel chiral ligands for transition metal catalysis. The rigidity of the spiro scaffold would be key to transmitting the chiral information to the metal center. jlu.edu.cnacs.org

As an Organocatalyst: The carboxylic acid itself can function as a Brønsted acid catalyst. By incorporating other functional groups onto the spiro[2.6]nonane scaffold, bifunctional acid-base catalysts could be developed. benthamdirect.commdpi.com The rigid framework would ensure a fixed spatial relationship between the acidic site and other functionalities.

As an Anchor for Heterogenization: The carboxylic acid can be used to immobilize a catalytically active spirocyclic moiety onto a solid support, such as silica (B1680970) or a polymer resin, facilitating catalyst recovery and reuse. nih.govrsc.org

Table 3: Potential Catalytic Applications for Spiro[2.6]nonane-Based Catalysts

Catalysis TypePotential Role of Spiro[2.6]nonane ScaffoldExample Reaction Types
Asymmetric Metal Catalysis Chiral ligand backboneAsymmetric Hydrogenation, C-C Bond Formation, Allylic Alkylation researchgate.net
Organocatalysis Rigid scaffold for Brønsted acid or bifunctional catalystAldol Reactions, Michael Additions, Cycloadditions benthamdirect.comacs.org
Heterogeneous Catalysis Support for the active catalytic siteFlow chemistry reactions, batch reactions with easy catalyst separation rsc.org

Future research would involve the asymmetric synthesis of this compound to access its enantiopure forms, followed by the design and synthesis of novel ligands and organocatalysts derived from it. The efficacy of these new catalysts would then be evaluated in a range of important chemical transformations.

Exploration in Chemical Biology Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. aacrjournals.orgpurdue.edu The design of effective probes requires a careful balance of potency, selectivity, and appropriate physicochemical properties to ensure cell permeability and target engagement. rsc.org Spirocyclic scaffolds are increasingly recognized as valuable components in drug discovery and chemical probe design because their inherent three-dimensionality allows for the precise projection of functional groups into protein binding pockets, potentially leading to high affinity and selectivity. nih.govnih.govacs.orgbldpharm.com

This compound could serve as a novel scaffold for the development of chemical probes. The rigid spiro[2.6]nonane core provides a unique three-dimensional shape to explore the chemical space around a biological target. researchgate.net The carboxylic acid group is a particularly useful handle for further chemical modification. rsc.orgnih.gov It can be readily converted into an amide, ester, or other functional group to:

Attach a reporter group: A fluorophore or a biotin (B1667282) tag could be linked via the carboxylic acid to allow for visualization or pull-down experiments.

Improve pharmacokinetic properties: The carboxylic acid can be modified to tune the solubility and cell permeability of the probe.

Link to a reactive group: For developing covalent probes, a warhead could be attached to the scaffold using the carboxylic acid as a linking point.

Table 4: Features of this compound as a Potential Chemical Probe Scaffold

FeatureDescriptionRelevance to Chemical Probes
3D Structure Rigid spirocyclic core with a unique topology.Allows for novel interactions with protein binding sites, potentially leading to improved selectivity. nih.govnih.gov
Functional Handle Readily modifiable carboxylic acid group.Enables conjugation to reporter tags, pharmacophores, or reactive groups. nih.gov
Novelty Represents an underexplored area of chemical space.Offers the potential to identify probes for new biological targets or to develop probes with novel mechanisms of action. nih.gov
Synthetic Accessibility Can be prepared through established chemical routes.Allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The development of chemical probes based on this scaffold would begin with computational modeling to predict potential biological targets. This would be followed by the synthesis of a library of derivatives where the carboxylic acid is modified, and subsequent screening of this library in biological assays to identify active compounds.

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